Foreword: The Strategic Utility of Non-Canonical Amino Acids in Advanced Research
Foreword: The Strategic Utility of Non-Canonical Amino Acids in Advanced Research
An In-depth Technical Guide to O-Ethyl-D-tyrosine
In the landscape of contemporary drug discovery and molecular biology, the exploration of non-canonical amino acids has opened new frontiers. These synthetic derivatives, by deviating from the 20 proteinogenic archetypes, offer unique structural and functional properties that can be leveraged to overcome biological barriers, enhance metabolic stability, and serve as precision tools for imaging and therapeutic intervention. This guide focuses on one such molecule: O-Ethyl-D-tyrosine. As a Senior Application Scientist, my objective is not merely to present data, but to construct a narrative of scientific causality—explaining why this specific molecule is of interest, how its unique features are exploited, and what rigorous methodologies are required to validate its use. We will delve into its synthesis, analytical validation, and its pivotal role as a reference compound and precursor in the burgeoning field of molecular imaging.
Foundational Principles: Understanding O-Ethyl-D-tyrosine
O-Ethyl-D-tyrosine is a synthetic derivative of the aromatic amino acid D-tyrosine. To appreciate its significance, we must first consider the parent molecule, tyrosine. L-tyrosine is a fundamental precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which regulate mood, cognition, and physiological stress responses.[][2][3] The modification of the native tyrosine structure at two key positions—the chirality at the alpha-carbon and the alkylation of the phenolic hydroxyl group—endows O-Ethyl-D-tyrosine with distinct properties tailored for research applications.
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The D-Configuration: The use of the D-enantiomer, as opposed to the naturally occurring L-form, is a strategic choice. D-amino acids are not substrates for protein synthesis and exhibit significant resistance to degradation by native enzymes.[4] This inherent metabolic stability is crucial for probes and tracers, ensuring the molecule remains intact long enough to reach its biological target.
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The O-Ethyl Group: Etherification of the phenolic hydroxyl group to form an O-ethyl ether enhances the molecule's lipophilicity and can modulate its interaction with biological transporters.[5] This modification also blocks a potential site of metabolism (e.g., sulfation or glucuronidation) and prevents its participation in enzymatic reactions like those catalyzed by tyrosinase.[6]
These structural modifications make O-Ethyl-D-tyrosine an ideal candidate for developing molecular probes, particularly for Positron Emission Tomography (PET), where its radiolabeled counterparts are used to trace amino acid transport in vivo.
Physicochemical Properties
A comprehensive understanding of a molecule's physical and chemical characteristics is the bedrock of its application. The properties of O-Ethyl-D-tyrosine are summarized below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid | [7] |
| Synonyms | D-Tyr(Et), 3-(p-Ethoxyphenyl)-D-alanine | [7] |
| CAS Number | 127419-60-7 | [7] |
| Molecular Formula | C₁₁H₁₅NO₃ | [7] |
| Molecular Weight | 209.24 g/mol | [7] |
| Appearance | White to off-white powder | [5] |
| Storage | 0-8 °C | [5] |
Note: Some properties are inferred from closely related compounds like the Boc-protected form.[5]
Synthesis and Quality Control: A Validated Workflow
The generation and validation of O-Ethyl-D-tyrosine require a multi-step process rooted in classical organic chemistry, followed by rigorous analytical confirmation. The trustworthiness of any subsequent biological data hinges entirely on the purity and confirmed identity of the starting material.
Synthetic Pathway: A Protocol Grounded in Causality
The synthesis of O-Ethyl-D-tyrosine is typically achieved through a protected intermediate route to ensure regioselectivity and prevent unwanted side reactions. The most logical approach involves a Williamson ether synthesis on the phenolic hydroxyl group of a fully protected D-tyrosine derivative.
Rationale for Protection Strategy:
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Amine Protection (Boc): The amine group is nucleophilic and must be protected to prevent it from reacting with the ethylating agent. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic conditions (used for etherification) and its clean removal under acidic conditions.[5]
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Carboxylic Acid Protection (Ester): The carboxylic acid is acidic and would be deprotonated by the base, potentially leading to solubility issues and side reactions. Protection as a simple ester (e.g., methyl or ethyl ester) circumvents this.
Experimental Protocol: Synthesis of O-Ethyl-D-tyrosine
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Step 1: Protection of D-tyrosine.
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Suspend D-tyrosine in a suitable solvent (e.g., a mixture of dioxane and water).
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Add Di-tert-butyl dicarbonate ((Boc)₂O) and a base like sodium hydroxide (NaOH) to the suspension.
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Stir at room temperature until the reaction is complete (monitored by TLC). This yields Boc-D-tyrosine.
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Follow with esterification of the carboxylic acid using standard methods (e.g., Fischer esterification) to yield the fully protected intermediate.
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Step 2: O-Ethylation (Williamson Ether Synthesis).
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Dissolve the protected D-tyrosine in an aprotic polar solvent like Dimethylformamide (DMF).
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Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a phenoxide.
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Introduce the ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), to the reaction mixture.
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Heat gently (e.g., 50-60 °C) and stir until the starting material is consumed (monitored by TLC).
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Step 3: Deprotection.
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First, saponify the ester group using a base like lithium hydroxide (LiOH) in a THF/water mixture.
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After workup, remove the Boc protecting group by treating the compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
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Step 4: Purification.
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The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity (>99%).
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Diagram: Synthetic Workflow for O-Ethyl-D-tyrosine
Caption: A multi-technique approach to ensure chemical and stereochemical integrity.
Core Application: A Probe for Amino Acid Transport
The primary and most well-documented application of O-alkylated tyrosine derivatives is in PET imaging of tumors. W[4]hile much of the clinical research has focused on the L-isomer, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), the D-isomer serves as a crucial research tool and has potential in specific imaging contexts like bacterial infections.
[4][8]#### 3.1. Mechanism of Action in PET Imaging
Cancer cells exhibit a high metabolic rate and an increased demand for nutrients, including amino acids, to fuel rapid proliferation. This leads to the upregulation of various amino acid transporters (AATs) on their cell surfaces. PET tracers that are amino acid analogues, like [¹⁸F]FET, exploit this phenomenon.
[9]* Transport and Accumulation: The tracer is transported into the cell via these overexpressed AATs.
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Metabolic Trapping: Unlike natural amino acids, derivatives like [¹⁸F]FET are not incorporated into proteins and are poor substrates for subsequent metabolic pathways. T[4]his leads to their accumulation, or "trapping," within the tumor cells, generating a strong signal that contrasts with surrounding healthy tissue.
The D-isomer, O-(2-[¹⁸F]fluoroethyl)-D-tyrosine, shows markedly different biodistribution. Studies in mice have demonstrated that its uptake into the brain is negligible compared to the L-isomer. T[4]his strongly suggests that the transporters at the blood-brain barrier are highly stereoselective, preferentially admitting the L-form. This characteristic makes the D-isomer a valuable negative control in neuroscience research and a potential candidate for imaging peripheral tumors or infections where blood-brain barrier penetration is not required.
[8]#### 3.2. Emerging Application: Imaging Bacterial Infections
Recent research has explored radiolabeled D-amino acids as bacteria-specific imaging agents. T[8]he rationale is that bacteria actively incorporate D-amino acids into the peptidoglycan layer of their cell walls—a structure absent in mammalian cells. This provides a highly specific target. In vitro studies have shown that O-(2-[¹⁸F]fluoroethyl)-D-tyrosine (d-[¹⁸F]FET) is specifically taken up by live bacteria, such as Staphylococcus aureus. T[8]his opens a promising avenue for developing diagnostic tools that can differentiate between bacterial infections and sterile inflammation, a significant challenge in clinical practice.
Diagram: PET Imaging & Infection Detection Workflow
Caption: From radiolabeling to differential diagnosis in oncology and infectiology.
Broader Implications and Future Directions
While PET imaging is its most prominent application, the unique structure of O-Ethyl-D-tyrosine lends itself to other areas of drug development and chemical biology.
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Peptide Synthesis: Incorporating O-Ethyl-D-tyrosine into peptide sequences can significantly enhance their stability against enzymatic degradation, potentially increasing their in vivo half-life and therapeutic efficacy. *[5] Bioconjugation: The amino and carboxyl groups provide handles for conjugation to other molecules, such as drugs or imaging agents, creating targeted delivery systems. *[5] Neuroscience Research: As a stable analogue of tyrosine, it can be used to probe the structure and function of tyrosine-binding sites in enzymes and receptors without being metabolized, helping to elucidate fundamental biological pathways.
[5]The path forward for O-Ethyl-D-tyrosine involves deeper investigation into its own biological activities, comprehensive pharmacokinetic and toxicological profiling, and the synthesis of further derivatives to fine-tune its properties for specific therapeutic or diagnostic goals. It stands as a testament to the power of synthetic chemistry to create molecular tools that illuminate biology and advance medicine.
References
-
Tyrosine - Wikipedia. Wikipedia. [Link]
-
Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). MDPI. [Link]
-
Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions. ACS Publications. [Link]
-
biomolecules chapter 9 - NCERT. NCERT. [Link]
-
Dopamine - Wikipedia. Wikipedia. [Link]
-
Mescaline - Wikipedia. Wikipedia. [Link]
-
O-Ethyl-D-tyrosine | C11H15NO3 | CID 18596379 - PubChem. NIH. [Link]
-
Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine. [Link]
-
Pilot Evaluation of S-(3-[18F]Fluoropropyl)-d-Homocysteine and O-(2-[18F]Fluoroethyl)-d-Tyrosine as Bacteria-Specific Radiotracers for PET Imaging of Infection. PMC - NIH. [Link]
-
HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Univerzita Karlova. [Link]
- US7217835B2 - Production method of O-substituted tyrosine compound.
-
Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. NIH. [Link]
-
Synthesis and preliminary biological evaluation of O-2((2-[(18)F]fluoroethyl)methylamino)ethyltyrosine ([(18)F]FEMAET) as a potential cationic amino acid PET tracer for tumor imaging. ResearchGate. [Link]
-
Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water). ResearchGate. [Link]
Sources
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. O-Ethyl-D-tyrosine | C11H15NO3 | CID 18596379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pilot Evaluation of S-(3-[18F]Fluoropropyl)-d-Homocysteine and O-(2-[18F]Fluoroethyl)-d-Tyrosine as Bacteria-Specific Radiotracers for PET Imaging of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
